5-Bromo-2-(difluoromethoxy)pyrimidine

概要

説明

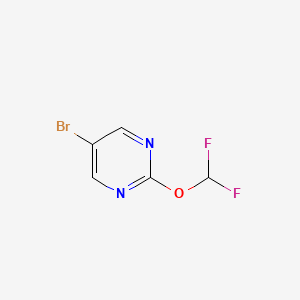

5-Bromo-2-(difluoromethoxy)pyrimidine: is a chemical compound with the molecular formula C5H3BrF2N2O and a molecular weight of 224.99 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position and a difluoromethoxy group at the 2nd position on the pyrimidine ring. This compound is widely used in scientific research due to its unique chemical properties and versatility in various applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethoxy)pyrimidine typically involves the bromination of 2-(difluoromethoxy)pyrimidine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes nucleophilic substitution facilitated by the electron-withdrawing effect of the difluoromethoxy group. This reaction typically requires mild conditions due to the activated pyrimidine ring.

Example Reaction:

Replacement of bromine with amines or alkoxides:

-

Conditions: Copper iodide catalyst, dimethylformamide (DMF), 80–100°C .

-

Yield: ~60–75% (varies with nucleophile steric demand).

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C or C–heteroatom bond formation.

Suzuki-Miyaura Coupling

Aryl boronic acids react with the brominated pyrimidine to form biaryl derivatives:

Buchwald-Hartwig Amination

Palladium-mediated coupling with amines:

C–S Bond Formation

Thiols undergo coupling with the bromine substituent under palladium catalysis:

-

Example: Reaction with 2-mercaptoethanol yields 5-((2-hydroxyethyl)thio)-2-(difluoromethoxy)pyrimidine (yield: ~65%) .

Halogen Exchange Reactions

Bromine can be replaced by other halogens via metal-halogen exchange.

Example:

-

Yield: ~50–60%.

Electrophilic Aromatic Substitution

The electron-deficient pyrimidine ring allows limited electrophilic substitution. Nitration occurs at position 4:

-

Yield: ~40% (due to deactivation by bromine and difluoromethoxy groups).

Reductive Dehalogenation

Bromine can be removed under hydrogenation conditions:

-

Catalyst: 10% Pd/C, ethanol, room temperature.

-

Yield: >90%.

Grignard and Organometallic Reactions

The bromine atom reacts with Grignard reagents to form alkyl/aryl derivatives:

-

Yield: 50–70% (dependent on R group bulk).

Key Reactivity Trends

科学的研究の応用

Chemistry: In chemistry, 5-Bromo-2-(difluoromethoxy)pyrimidine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and pharmaceutical intermediates.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in biochemical assays.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various industrial products.

作用機序

The mechanism of action of 5-Bromo-2-(difluoromethoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby affecting cell proliferation and survival .

類似化合物との比較

- 5-Bromo-2,4-dichloropyrimidine

- 5-Bromo-2-fluoropyrimidine

- 5-Bromo-2-methoxypyrimidine

Comparison: Compared to these similar compounds, 5-Bromo-2-(difluoromethoxy)pyrimidine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry .

生物活性

5-Bromo-2-(difluoromethoxy)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound exhibits various pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

This compound is characterized by the presence of a bromine atom and a difluoromethoxy group on the pyrimidine ring. This unique structure contributes to its biological activity through mechanisms such as enzyme inhibition and interaction with cellular targets.

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance, compounds in this class have shown potent inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response.

Table 1: COX Inhibition Data for Pyrimidine Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Celecoxib | 5.46 | 0.78 | 7.23 |

| Diclofenac sodium | 6.74 | 1.10 | 6.12 |

The selectivity index (SI) indicates the preference of a compound for inhibiting COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective COX inhibitors .

2. Antiviral Activity

This compound has been explored for its antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). In vitro studies suggest that this compound demonstrates significant activity against HSV-1-infected cells, potentially through mechanisms involving the inhibition of viral replication pathways .

3. Anticancer Activity

The anticancer potential of pyrimidine derivatives has been investigated in various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast cancer and pancreatic cancer models.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of several pyrimidine derivatives against MCF7 breast cancer cells, revealing that certain modifications to the pyrimidine structure enhanced cytotoxicity. The derivatives exhibited sub-micromolar IC50 values, indicating potent antiproliferative effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can significantly influence their pharmacological profiles.

Key Findings:

特性

IUPAC Name |

5-bromo-2-(difluoromethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2N2O/c6-3-1-9-5(10-2-3)11-4(7)8/h1-2,4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJGOUHKQXTPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)OC(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400581-05-6 | |

| Record name | 5-bromo-2-(difluoromethoxy)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。